molecular formula C19H17N3O5 B4356671 N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4356671
M. Wt: 367.4 g/mol
InChI Key: RIVBLQZBIZUYNX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a methoxyphenoxy group, and a pyrazole carboxamide moiety, which collectively contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.

    Construction of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and methoxyphenoxy intermediates with the pyrazole carboxamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
  • 3-(1,3-Benzodioxol-5-yl)-1-[(2R,3S)-8-(3-hydroxyhex-1-ynyl)-5-[(1R)-2-hydroxy-1-methylethyl]-3-methyl-6-oxo-2H-pyrido[2,3-b]-1,5-oxazocin-2-yl]methyl

Uniqueness

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-24-14-3-5-15(6-4-14)25-11-22-9-8-16(21-22)19(23)20-13-2-7-17-18(10-13)27-12-26-17/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVBLQZBIZUYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide

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